REACTION_CXSMILES
|
C(N(CC)CC)C.[Br:8][C:9]1[C:10]([CH3:18])=[N:11][C:12]([CH3:17])=[C:13]([Br:16])[C:14]=1O.P(Cl)(Cl)([Cl:21])=O>C(Cl)(Cl)Cl>[Br:8][C:9]1[C:10]([CH3:18])=[N:11][C:12]([CH3:17])=[C:13]([Br:16])[C:14]=1[Cl:21]
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=C(C1O)Br)C)C
|
Name
|
|
Quantity
|
57.7 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
CUSTOM
|
Details
|
The reaction was removed
|
Type
|
TEMPERATURE
|
Details
|
from heating
|
Type
|
CONCENTRATION
|
Details
|
immediately concentrated under house vaccum
|
Type
|
CUSTOM
|
Details
|
was azeotroped with toluene (2×100 mL)
|
Type
|
ADDITION
|
Details
|
treated with ice (200 g) for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a beige solid was obtained
|
Type
|
WASH
|
Details
|
that was washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=C(C1Cl)Br)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.74 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |